An In-depth Technical Guide to 2,5-Diethylphenol
An In-depth Technical Guide to 2,5-Diethylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diethylphenol is an alkylated phenol (B47542) that serves as a valuable intermediate in the synthesis of a variety of chemical compounds. Its molecular structure, characterized by a hydroxyl group and two ethyl substituents on the benzene (B151609) ring, imparts specific chemical properties that make it a target for research and a precursor in industrial applications, including the manufacturing of antioxidants, resins, and other specialty chemicals. This guide provides a comprehensive overview of the chemical and physical properties of 2,5-Diethylphenol, along with representative experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
The properties of 2,5-Diethylphenol are summarized in the tables below. These data are essential for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.
Table 1: General and Physical Properties of 2,5-Diethylphenol
| Property | Value | Source |
| CAS Number | 876-20-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [2] |
| IUPAC Name | 2,5-diethylphenol | [3] |
| Melting Point | 75 °C | |
| Boiling Point | 212 °C | |
| Vapor Pressure | 0.208 hPa (at 25 °C) | |
| Water Solubility | log10WS: -2.63 (mol/l) | [2] |
| Octanol/Water Partition Coefficient (logP) | 2.517 | [2] |
Table 2: Thermochemical Properties of 2,5-Diethylphenol
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -18.52 | kJ/mol | [2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -201.98 | kJ/mol | [2] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 21.09 | kJ/mol | [2] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 53.81 | kJ/mol | [2] |
Synthesis of 2,5-Diethylphenol
A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation. The following is a representative protocol for the synthesis of 2,5-Diethylphenol via this method.
Representative Synthesis Protocol: Friedel-Crafts Alkylation of Phenol
Objective: To synthesize 2,5-Diethylphenol by the alkylation of phenol with an ethylating agent in the presence of a Lewis acid catalyst.
Materials:
-
Phenol
-
Ethylating agent (e.g., ethanol, ethyl chloride)
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)[4]
-
Solvent (e.g., nitrobenzene, carbon disulfide)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol in the chosen solvent.
-
Catalyst Addition: Carefully add the Lewis acid catalyst to the stirred solution.
-
Addition of Alkylating Agent: Slowly add the ethylating agent to the reaction mixture from the dropping funnel. An exothermic reaction may occur, and the temperature should be controlled.
-
Reaction: Stir the mixture at a controlled temperature for a specified time to allow the reaction to proceed to completion.
-
Workup: Cool the reaction mixture and quench it by slowly adding it to a mixture of ice and hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Washing: Wash the organic layer sequentially with water and sodium bicarbonate solution to remove any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or chromatography to isolate 2,5-Diethylphenol.
Logical Relationship for Friedel-Crafts Alkylation
Caption: Logical workflow for the synthesis of 2,5-Diethylphenol.
Analytical Characterization
The structure and purity of 2,5-Diethylphenol are typically confirmed using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Representative GC-MS Analysis Protocol
Objective: To identify and quantify 2,5-Diethylphenol in a sample.
Materials:
-
Sample containing 2,5-Diethylphenol
-
Volatile organic solvent (e.g., dichloromethane, hexane)[5]
-
GC-MS instrument
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile organic solvent to a concentration of approximately 10 µg/mL.[5]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS instrument.[5]
-
Gas Chromatography: The sample is vaporized and separated on a capillary column. A typical temperature program might be:
-
Initial oven temperature: 50°C
-
Ramp: 10°C/min to 300°C
-
Hold at 300°C for 3 minutes[6]
-
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of 2,5-Diethylphenol will show a characteristic fragmentation pattern with a molecular ion peak at m/z 150.[3]
-
Data Analysis: The retention time and mass spectrum of the analyte are compared to a reference standard for identification and quantification.
Experimental Workflow for GC-MS Analysis
References
- 1. 2,5-Diethylphenol [webbook.nist.gov]
- 2. 2,5-Diethylphenol (CAS 876-20-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2,5-Diethylphenol | C10H14O | CID 33658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
